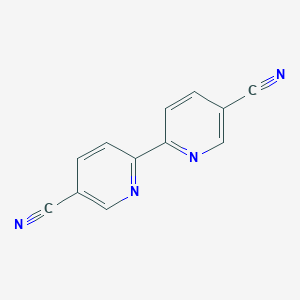

2,2'-Bipyridine-5,5'-dicarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-(5-cyanopyridin-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGASMNBMUOCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453445 | |

| Record name | 2,2'-BIPYRIDINE-5,5'-DICARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802-29-5 | |

| Record name | [2,2′-Bipyridine]-5,5′-dicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1802-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-BIPYRIDINE-5,5'-DICARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bipyridine-5,5'-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Bipyridine Derivatives in Contemporary Chemistry

Bipyridine derivatives represent a cornerstone class of N-heterocyclic compounds in modern chemistry. mdpi.compreprints.org Their defining feature is a pair of interconnected pyridine (B92270) rings, which allows them to act as bidentate chelating ligands, forming stable complexes with a vast array of metal ions. dovepress.comwikipedia.org This chelating ability is fundamental to their widespread use across diverse chemical disciplines.

In the realm of catalysis, bipyridine complexes of transition metals are instrumental in facilitating a multitude of organic transformations. mdpi.com The electronic and steric properties of the bipyridine ligand can be finely tuned by introducing various substituents, thereby influencing the activity and selectivity of the catalytic center. nih.gov

Furthermore, bipyridine derivatives are integral to materials science and supramolecular chemistry. ontosight.airesearchgate.net They serve as essential building blocks for creating coordination polymers, metal-organic frameworks (MOFs), and other extended structures. wikipedia.org These materials often exhibit interesting photophysical properties, such as luminescence, making them suitable for applications in sensors and optoelectronics. smolecule.com The inherent redox stability and the relative ease of functionalization also contribute to their prominence in the development of functional materials and bioactive molecules. preprints.orgdovepress.com

Overview of 2,2 Bipyridine 5,5 Dicarbonitrile As a Versatile Building Block and Ligand in Academic Contexts

2,2'-Bipyridine-5,5'-dicarbonitrile has emerged as a highly versatile building block and ligand in academic research, primarily due to the electronic influence of its nitrile groups. These electron-withdrawing groups modify the ligand's π-acceptor capacity, enhancing its coordination ability and the stability of the resulting metal complexes.

As a ligand, it is particularly valued in the synthesis of porous materials such as Covalent Triazine Frameworks (CTFs) and Metal-Organic Frameworks (MOFs). In these contexts, it acts as a rigid linker, connecting metal centers or organic hubs to create extended, often porous, networks. ugent.be A notable application is in the field of photocatalysis, where CTFs constructed from this compound have been used for CO₂ reduction. For instance, a ruthenium-embedded CTF utilizing this dinitrile linker demonstrated exceptional selectivity (98.5%) and high activity for the production of formic acid under visible light.

The synthesis of this compound is often achieved through methods like the dehydration of 2,2'-bipyridine-5,5'-dicarboxamide or, more efficiently, through a Nickel-catalyzed reductive homocoupling of 2-bromo-5-cyanopyridine. rsc.org This latter method is advantageous as it can proceed without external ligands and at mild temperatures, offering high yields. rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1802-29-5 |

| Molecular Formula | C₁₂H₆N₄ |

| Molecular Weight | 206.20 g/mol |

| IUPAC Name | 6-(5-cyanopyridin-2-yl)pyridine-3-carbonitrile |

| Topological Polar Surface Area | 73.4 Ų |

| Hydrogen Bond Acceptor Count | 4 |

| Hydrogen Bond Donor Count | 0 |

| Rotatable Bond Count | 1 |

Data sourced from multiple chemical databases. nih.govalfa-chemistry.comcalpaclab.com

Evolution of Research Focus on Substituted Bipyridines

The scientific journey of bipyridine chemistry has evolved significantly from studies of the parent 2,2'-bipyridine (B1663995) to a deep exploration of its substituted derivatives. lboro.ac.uk Initial research focused on the fundamental coordination chemistry of unsubstituted bipyridine with various metals. wikipedia.org However, the desire to control and tailor the properties of the resulting metal complexes for specific functions drove the focus towards functionalized bipyridines. nih.gov

Researchers began to systematically introduce substituents at different positions on the bipyridine rings to modulate their electronic and steric characteristics. This strategic functionalization allows for the fine-tuning of redox potentials, photophysical behavior, and the reactivity of the coordinated metal center. nih.gov The development of powerful cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, has been pivotal in this evolution, providing versatile synthetic routes to a wide array of substituted bipyridines that were previously difficult to access. mdpi.compreprints.org

The position of the substituents has also become a critical area of investigation. For example, substitution at the 5,5'-positions, as in 2,2'-Bipyridine-5,5'-dicarbonitrile, maximizes electronic conjugation and ensures steric accessibility for metal binding. In contrast, substituents at other positions can lead to different geometric and electronic outcomes, impacting the performance of the final material or complex. This evolution from simple ligands to precisely designed, functionalized building blocks has expanded the applications of bipyridines into advanced areas like targeted catalysis, molecular sensing, and the rational design of functional materials. researchgate.netsemanticscholar.org

Current Research Landscape and Future Trajectories for 2,2 Bipyridine 5,5 Dicarbonitrile

Optimized Synthesis Strategies for this compound

The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and challenges. The optimization of these methods is crucial for achieving high yields and purity, which are essential for its applications in advanced materials.

Nickel-Catalyzed Reductive Homocoupling Protocols for Enhanced Efficiency

A highly effective method for synthesizing this compound is through the nickel-catalyzed reductive homocoupling of 2-bromo-5-cyanopyridine. rsc.orgsorbonne-universite.fr This protocol is advantageous as it often proceeds without the need for external ligands, simplifying the reaction setup and purification process. The in-situ formation of a Ni-bpy complex at mild temperatures contributes to the high efficiency of this method. One specific protocol involves using 5 mol% NiCl2·6H2O with zinc powder as the reductant and lithium chloride in dry DMF, which can yield the product in as little as 30 minutes at 50°C with a remarkable 91% yield. rsc.org The use of manganese powder as the terminal reductant in a ligand-free nickel-catalyzed dimerization has also been reported as a vital component for the success of these new dimerization conditions. nih.gov

Dehydration Routes from 2,2'-Bipyridine-5,5'-dicarboxamide Precursors

An alternative synthetic pathway involves the dehydration of 2,2'-Bipyridine-5,5'-dicarboxamide. hhu.detandfonline.com This method, however, is generally a multi-step process. The dehydration can be achieved using potent dehydrating agents such as a mixture of trifluoroacetic anhydride (B1165640) ((F₃CO)₂O) and phosphorus pentoxide (P₄O₁₀). hhu.detandfonline.com While this route is viable, it often results in lower yields compared to the nickel-catalyzed coupling methods. For instance, a reported yield after sublimation is approximately 43%. The process involves heating the dicarboxamide precursor with P₄O₁₀ under vacuum, followed by sublimation to purify the final product. hhu.de

Regioselective Functionalization of Bipyridine Scaffolds Preceding Cyanation

Achieving the desired 5,5'-disubstituted pattern on the 2,2'-bipyridine core often necessitates regioselective functionalization prior to the introduction of the cyano groups. One common strategy is the bromination of 2,2'-bipyridine. Controlling the reaction conditions, such as temperature and reaction time, is critical to selectively obtain the 5,5'-dibromo-2,2'-bipyridine (B102527) intermediate. nih.govspringernature.com For example, reacting 2,2'-bipyridine with bromine in the presence of hydrobromic acid can yield the desired dibrominated product. This intermediate then serves as the precursor for subsequent cyanation reactions, often through metal-catalyzed cross-coupling reactions. nih.govspringernature.com Another approach involves the mono N-oxidation of the bipyridine ring, followed by cyanation, which can be used to control the position of the incoming functional group. researchgate.net

Comparative Analysis of Synthetic Yields and Scalability

Interactive Data Table: Comparison of Synthetic Routes for this compound

| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Key Advantages | Key Disadvantages | Scalability | Reference |

| Nickel-Catalyzed Homocoupling | 2-bromo-5-cyanopyridine | NiCl₂·6H₂O, Zn, LiCl | >90% | High efficiency, mild conditions, no external ligand | Requires halogenated precursor | Good | rsc.org |

| Dehydration | 2,2'-Bipyridine-5,5'-dicarboxamide | P₄O₁₀, (F₃CO)₂O | ~43% | Utilizes a different precursor | Multi-step, lower yield, harsh conditions | Moderate | hhu.de |

| Bromination followed by Cyanation | 2,2'-Bipyridine | Br₂, HBr | Intermediate yield reported for bromination | Scalable synthesis of dibromo intermediate | Multi-step, potential for byproducts | Good | nih.govspringernature.com |

Derivatization and Post-Synthetic Modification of this compound

The cyano groups of this compound are versatile functional handles that allow for a variety of derivatization and post-synthetic modification reactions. These transformations are crucial for tailoring the properties of the molecule for specific applications.

One of the most significant transformations is the trimerization of the nitrile groups to form covalent triazine frameworks (CTFs). This is typically achieved under ionothermal conditions using a Lewis acid catalyst like zinc chloride (ZnCl₂) at high temperatures (e.g., 400°C). rsc.org This process creates a porous and stable framework material with the bipyridine units acting as linkers.

The nitrile groups can also be hydrolyzed to carboxylic acids, yielding 2,2'-bipyridine-5,5'-dicarboxylic acid. This transformation is important for improving the aqueous solubility of the molecule and for its use in the synthesis of certain metal-organic frameworks.

Furthermore, the nitrile groups can be reduced to form the corresponding amines, 5,5'-diamino-2,2'-bipyridine. hhu.de This diamino derivative can then be further functionalized, for example, by reaction with thiophosgene (B130339) to produce 5,5'-diisothiocyanato-2,2'-bipyridine. hhu.de Another possibility is the conversion to aldehyde functionalities, resulting in [2,2'-bipyridine]-5,5'-dicarbaldehyde, which can then be used in Schiff base condensations to form macrocyclic ligands. scirp.orgresearchgate.net These modifications open up a wide range of possibilities for creating new ligands with tailored coordination properties and for the construction of complex supramolecular architectures.

Conversion to 2,2'-Bipyridine-5,5'-dicarboxylic Acid and its Derivatives

The nitrile groups of this compound can be readily converted into carboxylic acids and their derivatives, such as esters and amides. These transformations are fundamental for the synthesis of ligands used in metal-organic frameworks (MOFs), coordination polymers, and functional materials. escholarship.org

The most common method for the synthesis of 2,2'-Bipyridine-5,5'-dicarboxylic acid is the hydrolysis of the corresponding dinitrile. This is typically achieved by heating the dinitrile in the presence of a strong acid or base. For instance, hydrolysis can be carried out using a mixture of sulfuric acid and water.

Further derivatization of the resulting dicarboxylic acid opens up a wide range of synthetic possibilities. Esterification to form compounds like diethyl 2,2'-bipyridine-5,5'-dicarboxylate can be achieved with high efficiency. This reaction often involves the use of thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by reaction with an alcohol, such as ethanol. The resulting esters are valuable precursors for the synthesis of coordination polymers.

Amide derivatives can also be synthesized from the dicarboxylic acid. For example, the reaction of 5,5'-bis(carbonylchloride)-2,2'-bipyridine with chiral amines, such as (S)-(-)-N,α-dimethylbenzylamine, in the presence of a base like triethylamine (B128534) (NEt₃), yields the corresponding bis-amide. uva.nl These chiral amides are of interest in the development of stereoselective catalysts and materials.

Synthesis of 2,2'-Bipyridine-5,5'-dicarboxylic Acid and its Derivatives

| Product | Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,2'-Bipyridine-5,5'-dicarboxylic acid | This compound | H₂SO₄, H₂O | Heating | Data not available | General knowledge |

| Diethyl 2,2'-bipyridine-5,5'-dicarboxylate | 2,2'-Bipyridine-5,5'-dicarboxylic acid | SOCl₂, Ethanol | 0°C to reflux, 24 hours | 77% | |

| 2,2'-Bipyridine-5,5'-dicarboxylic acid bis-[methyl-(1-(S)-phenyl-ethyl)-amide] | 5,5'-bis(carbonylchloride)-2,2'-bipyridine | (S)-(-)-N,α-dimethylbenzylamine, NEt₃ | THF | Data not available | uva.nl |

Transformations of Nitrile Functionalities to other Complementary Groups

The nitrile groups of this compound are not only precursors to carboxylic acids but can also be transformed into other valuable functional groups, significantly expanding the chemical space accessible from this scaffold.

One important transformation is the conversion of nitriles to tetrazoles . This is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, often in the presence of a catalyst. researchgate.net While a specific example for the direct conversion of this compound to its corresponding bis-tetrazole was not found in the provided search results, this transformation is a well-established method for nitrile-containing aromatic compounds. researchgate.netresearchgate.net The resulting tetrazole-functionalized bipyridines can act as bioisosteres for carboxylic acids and are valuable ligands in coordination chemistry. acs.org

Another key transformation is the reduction of the nitrile groups to form aminomethyl derivatives. This can be accomplished using various reducing agents. The resulting 5,5'-bis(aminomethyl)-2,2'-bipyridine is a flexible ligand that can coordinate to metal centers through both the pyridine (B92270) and the primary amine nitrogens, offering different coordination geometries compared to the parent dinitrile or dicarboxylic acid.

Transformations of Nitrile Functionalities

| Product Type | General Reaction | Potential Reagents | Significance | Reference |

|---|---|---|---|---|

| Tetrazoles | [3+2] Cycloaddition | NaN₃, Lewis or Brønsted acids | Bioisosteres of carboxylic acids, ligands for coordination chemistry. | researchgate.netresearchgate.netacs.org |

| Amines | Reduction | LiAlH₄, Catalytic Hydrogenation | Flexible ligands with additional coordination sites. | General knowledge |

Strategies for Tailored Substituent Introduction on the Bipyridine Core

Introducing substituents directly onto the bipyridine core of this compound or its derivatives allows for the fine-tuning of its electronic and steric properties. This is crucial for tailoring the performance of the resulting ligands and materials in specific applications.

One powerful strategy is the use of metal-catalyzed cross-coupling reactions . For instance, the Stille coupling has been employed for the stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine, which can be a precursor to the dinitrile. nih.gov This approach allows for the introduction of a wide range of substituents with high selectivity.

More recently, C-H bond activation has emerged as an atom-economical and efficient method for the functionalization of bipyridine derivatives. nih.gov Rhodium(III)-catalyzed oxidative annulation of 2,2'-bipyridine N-oxides with alkynes demonstrates the potential for creating complex fused-ring systems. nih.gov While not directly applied to the dinitrile, these methodologies suggest that direct functionalization of the bipyridine core at other positions could be achievable. The position of substituents on the bipyridine core significantly influences the properties of the resulting materials. For example, in covalent triazine frameworks (CTFs), C5/C5' substitution maximizes conjugation and steric accessibility for metal binding, which is beneficial for photocatalytic applications.

Strategies for Bipyridine Core Functionalization

| Strategy | Key Features | Example Application | Reference |

|---|---|---|---|

| Stille Cross-Coupling | Stepwise and selective introduction of various substituents. | Synthesis of complex ligands from 5,5'-dibromo-2,2'-bipyridine. | nih.gov |

| C-H Bond Activation | Atom-economical and direct functionalization of the bipyridine core. | Rhodium(III)-catalyzed synthesis of phenanthroline derivatives from bipyridine N-oxides. | nih.gov |

Fundamental Coordination Modes and Ligand Binding Affinity of this compound

This compound (dcbp) primarily functions as a bidentate N,N-chelating agent, a characteristic shared with its parent compound, 2,2'-bipyridine (bpy). The two nitrogen atoms of the pyridine rings form a stable five-membered ring with a metal ion. This chelating mode is the most common and is fundamental to the formation of a wide array of metal complexes. researchgate.netmdpi.com

The defining feature of dcbp is the presence of electron-withdrawing nitrile (-CN) groups at the 5 and 5' positions of the bipyridine framework. These groups significantly influence the ligand's electronic properties and, consequently, its binding affinity for metal ions. The nitrile groups enhance the π-acceptor capacity of the ligand. This increased π-acidity allows for stronger π-backbonding from the metal center to the ligand, which can lead to more stable complexes, particularly with electron-rich transition metals.

The nitrile groups themselves can also participate in coordination, although this is less common than the primary bipyridyl chelation. In some instances, the nitrogen atom of the nitrile group can act as a donor to a metal center, leading to the formation of bridging structures or higher-dimensional coordination polymers. This ambidentate nature, combining both chelating and potential bridging functionalities, makes dcbp a versatile building block in supramolecular chemistry. hhu.de

Synthesis and Structural Elucidation of Metal Complexes Incorporating this compound

The synthesis of metal complexes incorporating this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product's structure and dimensionality. hhu.deresearchgate.net

A wide variety of transition metal complexes with this compound have been synthesized and studied.

Ruthenium (Ru): Ruthenium complexes of dcbp and its derivatives have been extensively investigated, particularly in the context of photocatalysis and photophysics. researchgate.netmdpi.comrsc.org For example, Ru(II) complexes have been synthesized and their DNA binding, cytotoxicity, and antioxidant activities have been explored. researchgate.net Dinuclear ruthenium(II) complexes with bipyridine-based bridging ligands have also been studied to understand their excited-state deactivation pathways. rsc.org

Rhenium (Re): Rhenium complexes are of interest for their potential applications in electrocatalysis, particularly for CO₂ reduction. escholarship.orgresearchgate.net The electronic properties of the bipyridine ligand, modulated by the nitrile groups, can be tuned to optimize the catalytic activity.

Manganese (Mn): Manganese complexes with dcbp have been incorporated into metal-organic frameworks (MOFs). researchgate.net For instance, a 3D MOF with the formula {[Mn(H₂BPDC)(SO₄)]}n (where H₂BPDC is the dicarboxylic acid derivative) has been synthesized and its magnetic properties investigated. researchgate.net

Zinc (Zn): Zinc complexes of dcbp and its derivatives are utilized in the construction of coordination polymers and MOFs. researchgate.netfrontiersin.org The coordination of Zn(II) with a bipyridyl dicarboxylate ligand has been shown to form 2D interdigitated networks. frontiersin.org

Copper (Cu): Copper complexes with dcbp and its analogs have been synthesized and their structures determined. nih.govrsc.orgchimicatechnoacta.ru These complexes are being explored for applications in dye-sensitized solar cells. rsc.org Dinuclear copper(II) complexes with chloride bridges have also been characterized. nih.gov

Nickel (Ni): Nickel complexes of dcbp are formed and have been studied in the context of coordination chemistry and catalysis. nih.govresearchgate.net For example, nickel(II) complexes with mixed dichalcogen and dipnictogen ligands have been synthesized and their corrosion inhibition properties investigated. nih.gov

Cobalt (Co): Cobalt complexes with dcbp are known and have been characterized. nih.gov Similar to nickel complexes, cobalt(II) complexes with dithiophosphonato ligands have been prepared and studied. nih.gov

Iron (Fe): Iron complexes with bipyridine ligands are well-established, and the principles of their coordination chemistry extend to dcbp derivatives.

Holmium (Ho): While less common, lanthanide complexes, including those of holmium, with functionalized bipyridine ligands are being explored for their unique luminescent properties.

The electron-withdrawing nature of the nitrile groups in this compound has a profound impact on the properties of the metal center in its complexes. By withdrawing electron density from the bipyridine rings, the nitrile groups increase the acidity of the ligand. This enhanced acidity leads to stronger metal-ligand bonds, particularly through π-backbonding, where the metal d-orbitals donate electron density to the π* orbitals of the ligand.

This modulation of the electronic structure of the metal center can significantly affect its reactivity. For instance, in catalytic applications, the electron-withdrawing groups can influence the redox potential of the metal, making it more or less susceptible to oxidation or reduction, which is a key step in many catalytic cycles. In the context of photocatalysis, the nitrile groups can help to stabilize charge-separated states, which is crucial for efficient light energy conversion.

The planar nature of the bipyridine ligand system can lead to the formation of chiral metal complexes. When three bidentate ligands like this compound coordinate to an octahedral metal center, the resulting complex can exist as a pair of non-superimposable mirror images, or enantiomers. This is a fundamental concept in coordination chemistry stereochemistry.

Furthermore, this compound can be used as a scaffold for the synthesis of more complex chiral ligands. By introducing chiral substituents to the bipyridine backbone, ligands can be designed to induce stereoselectivity in metal-catalyzed reactions. For example, the cyclocondensation of 2,2'-bipyridine-5,5'-dicarbaldehyde with trans-1,2-diaminocyclohexane has been used to create chiral macrocyclic compounds. researchgate.net These chiral ligands and their metal complexes are of great interest for applications in asymmetric catalysis, where the selective synthesis of one enantiomer of a chiral product is desired.

Electronic Structure and Redox Properties of this compound Coordination Complexes

The electronic structure and redox properties of coordination complexes containing this compound are largely dictated by the interplay between the metal ion and the electron-withdrawing nitrile groups on the ligand. The strong π-accepting character of the dcbp ligand stabilizes the metal's d-orbitals, which in turn affects the energy of the metal-to-ligand charge transfer (MLCT) transitions. These transitions, where an electron is excited from a metal-centered orbital to a ligand-centered π* orbital, are often responsible for the intense colors of these complexes and are fundamental to their photochemical and photophysical properties.

The presence of the nitrile groups generally leads to a stabilization of the ligand's lowest unoccupied molecular orbital (LUMO). This lowering of the LUMO energy makes the ligand easier to reduce. Consequently, the reduction potentials of complexes containing dcbp are typically shifted to more positive values compared to analogous complexes with unsubstituted bipyridine. This property is particularly relevant in the design of complexes for electrocatalysis, such as the reduction of CO₂, where the ease of accepting electrons is a critical factor. escholarship.org

Cyclic voltammetry is a key technique used to probe the redox properties of these complexes. It allows for the determination of the reduction and oxidation potentials, providing insight into the energies of the molecular orbitals involved in the redox processes.

Supramolecular Architectures Assembled via this compound-Metal Interactions

The ability of this compound to act as both a chelating and a potential bridging ligand makes it an excellent building block for the construction of supramolecular architectures. hhu.deresearchgate.net These are large, well-defined assemblies of molecules held together by non-covalent interactions, including coordination bonds.

Metal-organic frameworks (MOFs) are a prominent class of supramolecular structures that can be assembled using dcbp or its derivatives. researchgate.netnih.govrsc.org In these materials, the bipyridine unit coordinates to metal ions or clusters, forming nodes, while the dicarbonitrile or dicarboxylate functionalities can link these nodes into extended one-, two-, or three-dimensional networks. researchgate.net The resulting porous materials can exhibit high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. For instance, MOFs containing open 2,2'-bipyridine sites have been shown to be effective catalysts after post-synthetic metalation. nih.govrsc.org

The nitrile groups can also participate in other non-covalent interactions, such as dipole-dipole and C-H···N interactions, which can further direct the self-assembly process and stabilize the resulting supramolecular structure. researchgate.netiucr.org The study of these interactions is crucial for understanding and controlling the formation of complex and functional supramolecular architectures.

Interactive Data Tables

Table 1: Selected Transition Metal Complexes of this compound and its Derivatives

| Metal | Complex Formula/Description | Key Findings/Applications |

|---|---|---|

| Ru | [RuH(HL)(PPh₃)₂(CO)] (HL = 2,2'-bipyridine-5,5'-dicarboxylic acid) | Distorted octahedral geometry, potential for DNA binding and antioxidant activity. researchgate.net |

| Mn | {[Mn(H₂BPDC)(SO₄)]}n (H₂BPDC = 2,2'-bipyridine-5,5'-dicarboxylic acid) | Forms a 3D metal-organic framework with weak antiferromagnetic coupling. researchgate.net |

| Zn | [Zn(bpydc)(DMF)·DMF]n (H₂bpydc = 2,2'-bipyridine-4,4'-dicarboxylic acid) | Forms a 2D metal-organic framework with a trigonal bipyramidal coordination geometry around Zn(II). frontiersin.org |

| Cu | [Cu₂(Cl)₄(C₁₂H₈N₂O₄)₂]·4C₃H₇NO | Dinuclear complex with distorted square-pyramidal coordination around Cu(II). nih.gov |

| Ni | [Ni(pydc)(bipy)₂]·7H₂O (pydcH₂ = pyridine-2,5-dicarboxylic acid) | Distorted octahedral geometry, studied for its spectroscopic and thermal properties. researchgate.net |

| Co | Cobalt(II) dithiophosphonato complex with 1,10-phenanthroline (B135089) | Synthesized to study corrosion inhibition properties. nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,2'-Bipyridine |

| 2,2'-Bipyridine-5,5'-dicarboxylic acid |

| 2,2'-Bipyridine-5,5'-dicarbaldehyde |

| trans-1,2-Diaminocyclohexane |

| 2,2'-Bipyridine-4,4'-dicarboxylic acid |

| Pyridine-2,5-dicarboxylic acid |

| 1,10-Phenanthroline |

| Ruthenium |

| Rhenium |

| Manganese |

| Zinc |

| Copper |

| Nickel |

| Cobalt |

| Iron |

| Holmium |

| Triphenylphosphine |

| Carbon monoxide |

| Dimethylformamide |

| 1,3-bis(aminomethyl)benzene |

| Triphenylphosphite |

| Pyridine |

| Lithium chloride |

| Hexamethylphosphoramide |

| Methanol |

| Acetonitrile |

| Thiophosgene |

| Calcium carbonate |

| Potassium dichromate |

| Copper(II) chloride |

| Potassium hydroxide |

| Hydrochloric acid |

| Europium(III) oxide |

| Aluminum chloride |

| Palladium(II) chloride |

| Copper(II) tetrafluoroborate |

| Zirconium(IV) chloride |

| Palladium(II) acetate |

| Nickel(II) chloride |

| Cadmium(II) nitrate |

| Zinc(II) nitrate |

| Trifluoroacetic acid |

| 6,6'-dimethyl-2,2'-bipyridine-4,4'-dicarboxylic acid |

| 6,6'-diphenyl-2,2'-bipyridine-4,4'-dicarboxylic acid |

| 6,6'-dimethyl-2,2'-bipyridine-5,5'-dicarboxylic acid |

| (1E,5E)-1,6-di(2-furyl)hexa-1,5-diene-3,4-dione |

| 4,4'-di(2-furyl)-6,6'-dimethyl-2,2'-bipyridine |

| 2,2'-bipyridine-5,5'-bis(carboxamide) |

| o-aminophenol |

| trans-1,2-diaminocyclohexane |

| 2,3'-bipyridine-2',6'-dicarbonitrile |

| 4,4'-biphenyldicarbonitrile |

| 5,5'-diamino-2,2'-bipyridine |

| 5,5'-bis-(N,N-dimethylamino)-2,2'-bipyridine |

| 5,5'-diisothiocyanato-2,2'-bipyridine |

| 2-chloro-5-nitropyridine |

| 3-aminopyridine |

| 5,5'-dicarboxamide-2,2'-bipyridine |

| 4,4'-diamino-2,2'-bipyridine |

| 5-aryl-2,2'-bipyridine-6(6')-carboxylic acids |

| bis-2,2'-bipyridine |

| 4'-phenyl-2,2':6',2"-terpyridine-6,6"-dicarboxylic acid |

| 2,2':6',2"-terpyridine-1,1',1"-trioxide |

| 2,2'-bipyridine-6-carbonitrile |

| 2,2'-bipyridine-6,6'-bis(carbonitrile) |

| 6-amino-2,2'-bipyridine |

| 6,6'-diamino-2,2'-bipyridine |

| 6-bromo-2,2'-bipyridine |

| 5-bromo-2,2'-bipyridine |

| 6,6'-dimethyl-2,2'-bipyridine |

| 4,4'-bipyridine |

| 3,4-bipyridine |

| 3,3'-bipyridine |

| 2,2'-bipiperidine |

| 2,2':6',2"-terpyridine |

| 2-methylpyridine |

| 2-bromonicotinonitrile |

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. The use of this compound and its analogues as linkers in MOFs has been a subject of significant research interest due to the unique properties these ligands impart to the resulting frameworks.

Design Principles for MOF Linkers Incorporating this compound Analogues

The design of MOFs utilizing this compound and its dicarboxylate analogues is guided by several key principles. The rigid and highly symmetrical nature of the bipyridine ligand can lead to the formation of well-ordered, crystalline structures. researchgate.net The polydentate nature of these ligands, with up to six donor sites (two nitrogen and four oxygen atoms in the dicarboxylate form), allows for various coordination modes with metal centers. researchgate.net This versatility in coordination is a powerful tool for intentionally modifying the topology of a MOF. mdpi.com

Role in Modulating Framework Porosity and Stability

The integration of 2,2'-bipyridine-based linkers is instrumental in controlling the porosity and enhancing the stability of MOFs. The rigid structure of the ligand helps to prevent the interpenetration of lattices, a common issue that can reduce porosity. researchgate.net The use of auxiliary chelating ligands like 2,2'-bipyridine derivatives can enhance both the stability and porosity of the coordination framework. mdpi.com

For example, MOF-253, constructed from 2,2'-bipyridine-5,5'-dicarboxylic acid, exhibits a significant Brunauer-Emmett-Teller (BET) surface area of 2160 m²/g. researchgate.net Another example, UiO-67(bipy), which is isoreticular to UiO-67 and synthesized using 2,2'-bipyridine-5,5'-dicarboxylic acid, displays a BET surface area of up to 2500 m²/g. rsc.org The thermal stability of these frameworks is also noteworthy. A novel MOF based on vanadium and 2,2'-bipyridine-4,4'-dicarboxylic acid was found to be stable up to 320°C. frontiersin.org The inherent porosity and stability of these materials are crucial for their applications in gas storage and catalysis.

Post-Synthetic Functionalization of Bipyridine Moieties within MOFs

A key advantage of incorporating 2,2'-bipyridine moieties into MOFs is the ability to perform post-synthetic modification (PSM). This strategy allows for the introduction of new functionalities into the framework after its initial synthesis, without altering the underlying topology. The open 2,2'-bipyridine sites in MOFs like MOF-253 can readily chelate metal ions. researchgate.netrsc.org

This has been demonstrated by the successful metalation of MOF-253 with various metal salts, such as PdCl₂ and Cu(BF₄)₂. researchgate.net Similarly, UiO-67(bipy) has been post-synthetically functionalized with different metal salts including those of Cu²⁺, Ni²⁺, and Co²⁺. rsc.org This approach enables the creation of single-site solid catalysts. For instance, an iridium-functionalized bipyridyl-derived MOF of the UiO structure has been shown to be a highly active and recyclable catalyst for organic transformations. nih.gov The ability to introduce a wide range of metal ions into the bipyridine sites significantly expands the potential applications of these MOFs in areas such as catalysis and selective gas adsorption. researchgate.net

Applications in Gas Adsorption and Separation (e.g., H₂S removal)

The unique structural and chemical properties of MOFs containing this compound and its analogues make them promising materials for gas adsorption and separation. The porous nature and high surface area of these materials provide ample sites for gas molecules to adsorb. frontiersin.org

A notable application is the removal of hydrogen sulfide (B99878) (H₂S), a toxic and corrosive gas. rsc.org The post-synthetic metalation of UiO-67(bipy) with copper salts has been shown to result in materials with high capacities for H₂S capture, reaching up to 7.8 wt%. rsc.org The high dispersion of the copper ions within the MOF framework is credited for this performance. rsc.org Beyond H₂S, these MOFs also show potential for the adsorption of other gases. For instance, the insertion of Cu(BF₄)₂ into MOF-253 was found to increase the selectivity for CO₂ over N₂ from 2.8 to 12 under typical flue gas conditions. researchgate.net The flexible nature of some of these MOFs can also lead to enhanced gas uptake and working capacity. nih.gov

| MOF | Linker | Metal Center(s) | BET Surface Area (m²/g) | Gas Adsorption Application | Key Finding |

| MOF-253 | 2,2'-Bipyridine-5,5'-dicarboxylic acid | Al³⁺ | 2160 | CO₂/N₂ Separation | Post-synthetic metalation with Cu(BF₄)₂ significantly increases CO₂ selectivity. researchgate.net |

| UiO-67(bipy) | 2,2'-Bipyridine-5,5'-dicarboxylic acid | Zr⁴⁺ | up to 2500 | H₂S Removal | Post-synthetic functionalization with copper salts leads to high H₂S capture capacity. rsc.org |

| JMS-3 | 2,2'-Bipyridine-4,4'-dicarboxylic acid | Cd²⁺ | - | CO₂ Adsorption | Shows CO₂ uptake of 1.39 mmol g⁻¹ at 273 K. frontiersin.org |

| JMS-4 | 2,2'-Bipyridine-4,4'-dicarboxylic acid | Zn²⁺ | - | CO₂ Adsorption | Shows CO₂ uptake of 0.71 mmol g⁻¹ at 273 K. frontiersin.org |

Development of Covalent Triazine Frameworks (CTFs)

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers characterized by their high thermal and chemical stability, which stems from the strong covalent bonds forming the framework. The use of this compound as a building block for CTFs has opened up new avenues for creating functional materials.

Nitrile Trimerization under Ionothermal Conditions for CTF Synthesis

A common method for synthesizing CTFs is through the trimerization of aromatic nitriles under ionothermal conditions. ugent.be This process typically involves heating the nitrile monomer, such as this compound, in the presence of a Lewis acid catalyst, most commonly molten zinc chloride (ZnCl₂), at high temperatures (e.g., 400°C). ugent.beuni-duesseldorf.de

Structural Advantages and Mesoporosity of CTFs

Covalent Triazine Frameworks (CTFs) constructed from this compound exhibit significant structural benefits. The nitrile groups (-C≡N) at the 5 and 5' positions are key to the formation of the robust triazine rings that define the CTF structure. This is typically achieved through an ionothermal synthesis process, for instance, using zinc chloride (ZnCl₂) at high temperatures (e.g., 400°C), which catalyzes the cyclotrimerization of the nitrile moieties. ugent.be

The resulting CTFs possess a number of advantageous properties:

Inherent Porosity: The rigid and planar geometry of the bipyridine unit, combined with the strong covalent bonds of the triazine network, leads to the formation of permanent, well-defined pores.

Mesoporosity: The use of this compound as a linker can generate CTFs with mesoporous structures (pores between 2 and 50 nm). This is particularly beneficial for applications involving the transport of large molecules, such as in catalysis, by facilitating efficient mass transport.

High Stability: The covalent nature of the triazine linkages imparts exceptional thermal and chemical stability to the framework, a crucial feature for applications in harsh chemical environments. ugent.be

π-Conjugation: The extended π-system across the bipyridine and triazine units allows for efficient charge transfer, a property that is leveraged in photocatalytic applications.

Anchoring of Single-Site Catalysts within CTFs

A significant advantage of using this compound in CTFs is the intrinsic ability of the bipyridine unit to act as a chelating ligand for metal ions. The two nitrogen atoms of the bipyridine core provide ideal binding sites, enabling the precise anchoring of single-site metal catalysts within the porous framework. ugent.be

This "bottom-up" approach to catalyst heterogenization ensures a uniform distribution of active sites throughout the material. For example, ruthenium (Ru) has been successfully integrated into these CTFs (Ru-CTFs). In these materials, the bipyridine units serve to stabilize and anchor single Ru-N₂ centers. This precise structural control is instrumental in achieving high catalytic performance, as demonstrated in the photocatalytic reduction of CO₂ to formic acid, where a Ru-CTF achieved 98.5% selectivity. Similarly, single cobalt (Co) sites have been integrated into CTFs for the same purpose. rsc.org The resulting single-site catalysts often exhibit superior activity and stability compared to their homogeneous counterparts, which tend to deactivate more rapidly. researchgate.net

Pore Functionalization and Tailoring

The properties of CTFs derived from bipyridine dinitrile linkers can be further tailored through pore functionalization. The positioning of the substituent groups on the bipyridine core is critical; substitution at the C5/C5' positions, as in this compound, maximizes π-conjugation and ensures steric accessibility for metal binding.

Post-synthetic modification offers another route to functionalization. While the triazine rings themselves are highly stable, the bipyridine units can be designed with additional functional groups to enable further chemical transformations within the pores. For instance, analogues like 5,5'-bis(azidomethyl)-2,2'-bipyridine can be used to introduce functionalities via click chemistry after the CTF has been formed, allowing for the tailoring of the pore environment for specific applications. This strategic functionalization is crucial for optimizing the performance of the material in areas like selective gas capture and catalysis.

Coordination Polymers and Hybrid Materials

The chelating nature of the 2,2'-bipyridine moiety makes this compound a valuable component for the construction of coordination polymers and hybrid materials. hhu.de In these materials, metal ions or clusters are linked together by the organic ligand to form extended one-, two-, or three-dimensional networks.

Formation of Polymeric Backbones for Heterogeneous Systems

This compound and its derivatives can be used to form the backbone of polymeric materials, creating heterogeneous systems with integrated catalytic sites. ossila.com While the dicarboxylic acid analogue, 2,2'-bipyridine-5,5'-dicarboxylic acid, is more commonly used to form polyamides through reactions with diamines escholarship.org, the dinitrile variant offers potential for forming different types of polymeric linkages. The concept is to use the bipyridine unit as a chelating block that can be cross-linked with metal centers to form robust coordination polymers. hhu.de These polymers can immobilize catalytic metal complexes, combining the advantages of homogeneous catalysts (high activity and selectivity) with those of heterogeneous catalysts (ease of separation and reusability). escholarship.orgresearchgate.net

Tailoring Material Properties through Polymerization Pathways

The properties of coordination polymers can be tuned by carefully selecting the polymerization pathway and the constituent components. For example, studies on polyamides derived from the corresponding dicarboxylic acid and various diamines have shown that the final structure and the degree of metal complexation can be controlled by the synthesis conditions. escholarship.org

Two primary pathways can be envisioned for incorporating catalytically active metals:

Pre-functionalization: The this compound monomer is first complexed with a metal ion (e.g., rhenium), and this metal-ligand complex is then polymerized. escholarship.org

Post-synthetic Metalation: A polymer containing the bipyridine units is first synthesized, and the metal is introduced into the polymer backbone in a subsequent step. escholarship.org

Each pathway can lead to materials with different properties, including varying degrees of polymerization and occupation of coordination sites by the metal complexes. escholarship.org This tunability allows for the optimization of the material's electronic, optical, and catalytic properties for specific applications. escholarship.org

Energy-Related Applications

The unique electronic properties and structural versatility of materials derived from this compound make them promising candidates for various energy-related applications.

The electron-withdrawing nature of the nitrile groups influences the electronic properties of the bipyridine system. This is particularly relevant in dye-sensitized solar cells (DSSCs), where related bipyridine ligands, such as 2,2'-bipyridine-4,4'-dicarbonitrile, are used in cobalt-based redox mediators. mdpi.com The substituents on the bipyridine ring alter the redox potential of the cobalt complex, which is a key parameter for efficient cell performance. Although direct use of the 5,5'-dicarbonitrile in this specific application is less documented in the provided results, its electron-withdrawing character suggests similar potential for tuning redox properties.

In the field of energy storage, the dicarboxylic acid analogue of this compound has been investigated as an anode material in both lithium-ion and sodium-ion batteries, demonstrating high specific capacity and good cycle stability. ossila.com This performance is attributed to the highly ordered stacking structure imposed by hydrogen bonding. While this compound cannot form the same hydrogen-bonded structures, its ability to form robust, porous frameworks like CTFs opens avenues for its use in energy storage, potentially as a host material for charge-carrying ions.

Furthermore, CTFs and coordination polymers containing this ligand are highly effective in photocatalytic CO₂ reduction, a process that converts light energy into chemical energy in the form of fuels like formic acid. researchgate.net Ru-embedded CTFs based on this compound have shown exceptional activity and selectivity for this reaction under visible light, significantly outperforming comparable homogeneous catalysts.

Electrochemical Energy Storage Systems (e.g., Supercapacitors, Lithium-ion Batteries, Sodium-ion Batteries)

The development of high-performance electrode materials is critical for advancing electrochemical energy storage technologies. Organic electrode materials, built from rationally designed molecules, offer advantages such as structural diversity, low cost, and resource sustainability. The 2,2'-bipyridine framework, with its redox-active nitrogen atoms and planar structure conducive to ion intercalation, is a promising candidate for such applications.

However, research into 2,2'-bipyridine derivatives for energy storage has overwhelmingly focused on the carboxylic acid analogue, 2,2'-bipyridine-5,5'-dicarboxylic acid, rather than this compound. Studies have demonstrated that 2,2'-bipyridine-5,5'-dicarboxylic acid (H₂bpy) can function as a high-performance anode material for both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). researchgate.netdntb.gov.ua When used as an anode for LIBs, H₂bpy exhibited a remarkable initial capacity of 1200 mAh g⁻¹ at a current density of 200 mA g⁻¹, maintaining a specific capacity of 550 mAh g⁻¹ after 100 cycles. researchgate.netx-mol.com In sodium-ion batteries, the same material delivered a specific capacity of 258 mAh g⁻¹ under identical conditions. researchgate.netx-mol.com The performance is attributed to its suitable discharge potential and stable molecular stacking structure. researchgate.net Further research on the disodium (B8443419) salt of the carboxylate (disodium 2,2'-bipyridine-5,5'-dicarboxylate) for SIBs showed a specific capacity of 210 mAh g⁻¹ with an exceptionally long cycle life of 2000 cycles. researchgate.net

Currently, there is a notable absence of dedicated research on the application of this compound as a primary electrode material for supercapacitors, LIBs, or SIBs in publicly available literature. While the nitrile groups offer strong coordination capabilities and electronic modulation, their potential in bulk energy storage applications remains an unexplored area of research. The established success of the closely related dicarboxylic acid, however, underscores the inherent potential of the 5,5'-disubstituted-2,2'-bipyridine scaffold for creating next-generation energy storage materials.

| Compound | Application | Key Performance Metric | Current Density | Reference |

|---|---|---|---|---|

| 2,2'-Bipyridine-5,5'-dicarboxylic acid | Li-ion Battery Anode | 1200 mAh g⁻¹ (initial); 550 mAh g⁻¹ (after 100 cycles) | 200 mA g⁻¹ | researchgate.net, x-mol.com |

| 2,2'-Bipyridine-5,5'-dicarboxylic acid | Na-ion Battery Anode | 258 mAh g⁻¹ (after 100 cycles) | 200 mA g⁻¹ | researchgate.net |

| Disodium 2,2'-bipyridine-5,5'-dicarboxylate | Na-ion Battery Anode | 210 mAh g⁻¹ (2000 cycles) | Not Specified | researchgate.net |

Optoelectronic Device Development (e.g., Light-Emitting Materials)

The rational design of ligands is paramount in the development of luminescent metal complexes for optoelectronic devices, particularly organic light-emitting diodes (OLEDs). The 2,2'-bipyridine scaffold is a foundational component in many highly successful phosphorescent emitters, such as those based on ruthenium(II) and iridium(III). cardiff.ac.ukossila.com The photophysical properties of these complexes, including emission color, quantum yield, and lifetime, can be precisely tuned by modifying the bipyridine ligand.

This compound is designed for this purpose. The introduction of strong electron-withdrawing cyano groups at the 5,5'-positions significantly lowers the energy of the ligand's lowest unoccupied molecular orbital (LUMO). This electronic perturbation directly influences the energy of the metal-to-ligand charge transfer (MLCT) excited states, which are often responsible for the phosphorescence in these complexes. By tuning the MLCT energy, the emission wavelength can be controlled, allowing for the creation of emitters across the visible spectrum. cardiff.ac.uk

While detailed performance reports of final OLED devices incorporating this compound are not widespread, its role as a ligand is well-recognized. For instance, its precursor, 5,5'-Dibromo-2,2'-bipyridine, is a common building block for chelating ligands in ruthenium (Ru) and iridium (Ir) organometallic complexes used in OLEDs due to their strong MLCT transitions. ossila.com Studies on related dicyanobis(2,2'-bipyridine)ruthenium(II) complexes have demonstrated their intense, long-lived luminescence in fluid solutions, highlighting the favorable properties imparted by the cyano groups. instras.comresearchgate.net Furthermore, polymers derived from the corresponding 2,2'-bipyridine-5,5'-dicarboxylic acid have been complexed with ruthenium to create materials that emit red light and have been fabricated into single-layer light-emitting devices. escholarship.org

Complexes of platinum(II) with dicyano(2,2'-bipyridine) have also been shown to exhibit fascinating luminescent properties, such as vapochromism, where the material's color and emission change upon exposure to water vapor, reflecting changes in the intermolecular Pt-Pt interactions. tandfonline.com This sensitivity points to applications in chemical sensing as well as emissive displays. The collective research on related bipyridine systems strongly supports the designed function of this compound as a critical component for creating tailored phosphorescent metal complexes for the next generation of optoelectronic devices.

| Complex Type / Ligand | Metal Center | Key Photophysical Property | Observation | Reference |

|---|---|---|---|---|

| Complex with 4,4'-Dicyano-2,2'-bipyridine | Ruthenium(II) | MLCT Emission | Emission at ~730 nm | |

| Dicyanobis(2,2'-bipyridine) complex | Ruthenium(II) | Solvatochromism | Emitting state energy is tunable by solvent | instras.com |

| Complex with 2',6'-bis(trifluoromethyl)-2,4'-bipyridine | Iridium(III) | Electroluminescence | Device EQE of 16.1%, emitting greenish-yellow light (551 nm) | rsc.org |

| Dicyano(2,2'-bipyridine) complex | Platinum(II) | Vapochromic Luminescence | Color and emission change reversibly with water vapor | tandfonline.com |

| Polymer from 2,2'-Bipyridine-5,5'-dicarboxylic acid | Ruthenium(II) | Electroluminescence | Emits red light (~700 nm) in a single-layer device | escholarship.org, matrix-fine-chemicals.com |

Catalytic Applications of 2,2 Bipyridine 5,5 Dicarbonitrile Based Systems

Photocatalysis Research

The integration of 2,2'-bipyridine-5,5'-dicarbonitrile and its derivatives into porous polymeric structures, such as covalent triazine frameworks (CTFs), has yielded a new class of highly effective photocatalysts. These materials leverage the unique electronic properties and coordination capabilities of the bipyridine unit to drive challenging chemical transformations powered by light.

Photocatalytic CO₂ Reduction to Value-Added Chemicals (e.g., Formic Acid, CO)

Systems based on this compound are proficient in converting CO₂ into valuable chemicals like formic acid (HCOOH) and carbon monoxide (CO). A notable example involves the creation of a covalent triazine framework with single-site ruthenium (Ru) catalysts knitted into the structure. researchgate.netresearchgate.netorcid.org This material, derived from a dinitrile precursor, demonstrates remarkable performance in the selective photoreduction of CO₂. researchgate.net

In one study, a Ru-CTF photocatalyst achieved a high solar-to-formate conversion rate of 2090 μmol·g⁻¹·h⁻¹ with an exceptional selectivity of 98.5%, without the need for an additional photosensitizer. researchgate.net Other research has explored different metal-functionalized bipyridine-based frameworks. A pyrene-based CTF containing bipyridine units was used as a porous macroligand for a rhodium (Rh) complex, which efficiently catalyzed the photoreduction of CO₂ to formic acid under visible light. researchgate.net Similarly, a bipyridine-containing CTF with immobilized platinum (Pt) nanoparticles was shown to reduce CO₂ to formic acid at a rate of 152 μmol·h⁻¹·g⁻¹ with over 95% selectivity in water under simulated solar light. cnr.it

Performance of this compound-Based Photocatalysts for CO₂ Reduction

| Catalyst System | Primary Product | Production Rate (μmol·g⁻¹·h⁻¹) | Selectivity (%) | Source |

|---|---|---|---|---|

| Single-Site Ru-CTF | Formic Acid | 2090 | 98.5 | researchgate.net |

| Pt@bpyCTF | Formic Acid | 152 | >95 | cnr.it |

| Cp*Rh@Py-CTF-Bpy | Formic Acid | Data not specified | Data not specified | researchgate.net |

Mechanisms of Photoinduced Charge Separation and CO₂ Activation in Frameworks

The efficiency of these photocatalytic systems is rooted in their fundamental photophysical processes, which include light absorption, charge separation and transfer, and surface reactions. nih.gov The structure of bipyridine-based frameworks is intentionally designed to facilitate these steps. Often, they incorporate a donor-acceptor (D-A) architecture, where different parts of the framework have distinct electronic roles to promote the separation of light-induced electron-hole pairs. researchgate.netnih.gov

Upon light absorption, an electron is excited, leaving behind a "hole." In these frameworks, the electron and hole move to different parts of the structure, preventing them from immediately recombining and allowing them to participate in chemical reactions. nih.gov For instance, in an iridium-containing bipyridine CTF, theoretical calculations showed that the highest occupied molecular orbital (HOMO) is located on the iridium complex (the donor), while the lowest unoccupied molecular orbital (LUMO) resides on the electron-deficient bipyridine and triazine units (the acceptors), dictating the path of charge transfer. acs.org

Differential charge density diagrams for a cobalt-modified bipyridine CTF have visually confirmed this separation, showing specific regions of electron accumulation and depletion within the catalyst's structure. cjcatal.com The single-site Ru-N₂ units within a CTF have been identified through experiments and density functional theory (DFT) calculations as the active centers that activate CO₂ molecules for reduction. researchgate.net The framework structure not only enhances charge separation but also stabilizes the molecular catalyst, preventing deactivation. researchgate.net

Design and Performance of Single-Site Photocatalysts

A key strategy in designing advanced photocatalysts is the creation of single-site catalysts, where individual, well-defined catalytic centers are isolated within a supportive matrix. Incorporating this compound into CTFs is an effective method for achieving this.

The previously mentioned Ru-CTF is a prime example of a covalently bonded single-site photocatalyst. researchgate.netresearchgate.netorcid.org By knitting the ruthenium complex directly into the framework, the design prevents the catalyst molecules from aggregating, which is a common cause of deactivation in homogeneous systems. This structural integration leads to superior stability and performance. researchgate.netmdpi.com

Another design approach involves the post-synthetic modification of a pre-formed bipyridine framework. This is demonstrated in the development of water oxidation catalysts where single cobalt atoms are anchored to the bipyridine sites within a CTF. cjcatal.comeurekalert.org Similarly, platinum nanoparticles have been immobilized on bipyridine-containing CTFs, creating highly active sites for CO₂ reduction. cnr.it These examples highlight a versatile design principle: using the bipyridine unit as a reliable anchor for creating isolated, highly active catalytic metal centers.

Organic Photocatalysis and Water Oxidation Processes

The bipyridine moiety is also central to catalysts developed for water oxidation, the challenging other half of the water-splitting reaction. Bipyridine-based covalent triazine frameworks (Bpy-CTFs) have been shown to be highly active for photocatalytic oxygen evolution, especially after the coordination of a cobalt co-catalyst. rsc.orgrsc.org The bipyridine units within the framework serve as ideal coordination sites for the cobalt ions, which act as the catalytic centers for water oxidation. rsc.orgrsc.orgresearchgate.net

The performance of these cobalt-loaded frameworks can be remarkable. One study reported an oxygen evolution rate of 322 μmol·g⁻¹·h⁻¹ under visible light (≥420 nm). rsc.orgrsc.org Further research on anchoring single cobalt sites into a CTF-Bpy structure yielded an even higher average oxygen evolution rate of 1503 μmol·g⁻¹·h⁻¹ over 5 hours. cjcatal.comeurekalert.org Another cobalt-coordinated triazine-based COF achieved a rate of 483 μmol·g⁻¹·h⁻¹ with an apparent quantum efficiency of 7.6% at 420 nm. acs.org These findings underscore the effectiveness of using bipyridine frameworks to create robust systems for water oxidation.

Performance of Bipyridine-Based Photocatalysts for Water Oxidation

| Catalyst System | Oxygen Evolution Rate (μmol·g⁻¹·h⁻¹) | Light Conditions | Source |

|---|---|---|---|

| Bpy-CTF-Co | 322 | ≥420 nm | rsc.orgrsc.org |

| CTF-Bpy-Co (single site) | 1503 (average over 5h) | ≥420 nm | cjcatal.comeurekalert.org |

| TAPT-Bpy-COF-Co | 483 | ≥420 nm | acs.org |

Electrocatalysis Research

In addition to photocatalysis, bipyridine-based materials are being actively investigated for electrocatalysis, where an electrical potential, rather than light, drives the chemical reaction.

Electrocatalytic CO₂ Reduction using Rhenium-Bipyridine Polyamides

Research in this area has explored the use of polymers incorporating rhenium-bipyridine complexes for the electrocatalytic reduction of CO₂. While direct studies on polyamides derived from this compound are not prominent, extensive work has been done on a very close analogue, 2,2'-bipyridine-5,5'-dicarboxylic acid.

In these studies, rhenium-coordinating polyamides were synthesized from the dicarboxylic acid derivative and a diamine. escholarship.org These polymers were then cast as thin films onto graphitic electrodes. The resulting materials proved to be effective heterogeneous catalysts for the selective reduction of CO₂ to CO. escholarship.org These polyamide films exhibited electrochemical activity and overpotentials similar to other heterogenized catalysts, achieving a Faradaic efficiency for CO₂ reduction of 82%, with a high turnover number (TON) of 11,865 and a turnover frequency (TOF) of 3.3 s⁻¹. escholarship.org This work demonstrates the viability of incorporating bipyridine units into a polymer backbone to create stable and efficient electrode materials for CO₂ conversion.

Advanced Spectroscopic and Computational Investigations

X-ray Crystallography and Structural Determination

Single-Crystal X-ray Diffraction Analysis for Molecular Geometry and Crystal Structure

Single-crystal X-ray diffraction (XRD) is a powerful technique for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. For 2,2'-Bipyridine-5,5'-dicarbonitrile, this analysis provides detailed information about its molecular geometry and intermolecular interactions in the solid state.

Studies have shown that this compound crystallizes in the triclinic space group P-1. nih.gov The two pyridine (B92270) rings are interconnected, and the nitrile groups are positioned at the 5 and 5' positions. The molecule generally adopts a largely planar conformation, although slight torsions between the pyridine rings can occur.

A detailed examination of the crystallographic data reveals the precise bond lengths, bond angles, and torsion angles within the molecule. This information is invaluable for understanding the steric and electronic effects of the nitrile substituents on the bipyridine core.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.7577 |

| b (Å) | 5.8815 |

| c (Å) | 10.9271 |

| α (°) | 94.985 |

| β (°) | 94.575 |

| γ (°) | 94.803 |

| Z | 1 |

| Table 1: Crystallographic data for this compound. nih.gov |

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Purity and Crystallinity

Powder X-ray diffraction (PXRD) is a complementary technique to single-crystal XRD and is primarily used to assess the phase purity and crystallinity of bulk materials. libretexts.org In the context of this compound, PXRD is essential for confirming that a synthesized powder sample consists of the desired crystalline phase and for identifying any crystalline impurities. rsc.org

The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific 2θ angles. For this compound, the experimental PXRD pattern can be compared with a pattern simulated from the single-crystal XRD data to verify the bulk sample's identity and purity. rsc.orgmdpi.com

The sharpness and intensity of the diffraction peaks in a PXRD pattern provide qualitative information about the crystallinity of the material. Sharp, well-defined peaks are indicative of a highly crystalline material, while broad, diffuse peaks suggest the presence of amorphous or poorly crystalline domains. This is particularly important when this compound is used as a building block in the synthesis of larger structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the crystallinity of the final product is crucial for its properties.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are two such techniques that provide valuable information about the thermal stability and phase transitions of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. For this compound, TGA can be used to determine its decomposition temperature. The resulting TGA curve shows the temperature at which the compound begins to lose mass due to thermal decomposition. Studies on related bipyridine-based materials have shown that these compounds generally exhibit high thermal stability. rsc.orgresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect phase transitions, such as melting and crystallization. For this compound, the DSC thermogram would show an endothermic peak corresponding to its melting point. The melting point is a key physical property that can be used to assess the purity of the compound. DSC can also reveal information about other thermal events, such as solid-solid phase transitions. mdpi.comresearchgate.net

| Technique | Information Obtained |

| TGA | Decomposition temperature, Thermal stability |

| DSC | Melting point, Phase transitions, Purity |

| Table 2: Information obtained from thermal analysis of this compound. |

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful theoretical framework to complement experimental findings and to predict the properties and reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic and geometric structures of molecules. researchgate.net DFT calculations can provide optimized molecular geometries, which can be compared with experimental data from X-ray diffraction to validate the computational model. researchgate.net

For this compound, DFT calculations can elucidate the distribution of electron density within the molecule, highlighting the electron-withdrawing nature of the nitrile groups. This has a significant impact on the electronic properties of the bipyridine core, influencing its ability to coordinate with metal ions and its behavior in charge-transfer processes. DFT can also be used to calculate key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its potential applications in electronic devices. u-picardie.fr

Prediction of Spectroscopic Signatures and Conformational Analysis

Theoretical calculations can be used to predict various spectroscopic signatures of this compound, which can then be compared with experimental spectra for validation. For example, time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), providing insights into the nature of the electronic transitions. researchgate.net Similarly, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

Conformational analysis using computational methods can explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. For this compound, this is particularly relevant for understanding the rotational barrier between the two pyridine rings and how this might be influenced by its environment or by coordination to a metal center. researchgate.net

Modeling of Reaction Mechanisms and Catalytic Pathways

Computational modeling is a valuable tool for investigating the reaction mechanisms and catalytic pathways involving this compound. When this molecule acts as a ligand in a metal complex, DFT calculations can be used to model the catalytic cycle of a reaction, such as CO₂ reduction. escholarship.org

Emerging Research Directions and Future Perspectives in 2,2 Bipyridine 5,5 Dicarbonitrile Research

Development of Novel Synthetic Routes and Advanced Functionalization Strategies

The synthesis of 2,2'-bipyridine-5,5'-dicarbonitrile has traditionally been approached through methods such as the dehydration of 2,2'-bipyridine-5,5'-dicarboxamide or the cyanation of halogenated bipyridines. tandfonline.com However, current research is focused on developing more efficient, scalable, and sustainable synthetic pathways. A notable advancement is the use of nickel-catalyzed reductive homocoupling of 2-bromo-5-cyanopyridine, which offers high yields and purity without the need for external ligands. Researchers are also exploring direct C-H activation and coupling strategies to streamline the synthesis and reduce waste.

Advanced functionalization of the this compound core is another critical area of research. The introduction of additional functional groups at various positions on the bipyridine rings can tailor the electronic properties, solubility, and coordination behavior of the molecule. researchgate.net For instance, the strategic placement of donor or acceptor groups can modulate the ligand's photophysical and electrochemical characteristics, opening up new applications in sensor technology and molecular electronics.

Integration into Next-Generation Functional Materials Beyond MOFs and CTFs

While this compound has been extensively used as a linker in metal-organic frameworks (MOFs) and covalent triazine frameworks (CTFs), its potential extends far beyond these materials. Researchers are now exploring its incorporation into a new generation of functional materials.

Supramolecular Polymers and Gels: The rigid and well-defined geometry of this compound, combined with its strong coordination ability, makes it an excellent candidate for constructing supramolecular polymers and gels. rsc.orgreading.ac.uk These materials, formed through non-covalent interactions, can exhibit stimuli-responsive properties, making them suitable for applications in drug delivery, tissue engineering, and soft robotics.

Coordination Polymers: The dinitrile ligand can be used to create one-, two-, and three-dimensional coordination polymers with diverse topologies and properties. researchgate.net The choice of metal ions and reaction conditions can lead to materials with interesting magnetic, optical, or porous characteristics.

Exploration of New Catalytic Transformations and Reaction Systems

The bipyridine moiety is a privileged scaffold in catalysis, and the dicarbonitrile derivative is no exception. researchgate.net The electron-withdrawing nature of the nitrile groups can significantly influence the catalytic activity of metal complexes derived from this ligand.

Current research is focused on exploring the use of this compound-based catalysts in a wider range of organic transformations. This includes investigating their potential in C-H activation, cross-coupling reactions, and asymmetric catalysis. acs.org Furthermore, the immobilization of these catalysts onto solid supports, such as polymers or silica, is being explored to facilitate catalyst recovery and reuse, a key aspect of sustainable chemistry.

Advancements in High-Performance Energy Conversion and Storage Technologies

The unique electronic properties of this compound and its metal complexes make them highly promising for applications in energy conversion and storage.

Solar Energy Conversion: The ligand has been incorporated into dye-sensitized solar cells (DSSCs) and other solar energy conversion devices. The strong metal-to-ligand charge transfer (MLCT) transitions in its ruthenium and other transition metal complexes are crucial for efficient light harvesting and electron transfer processes.

Electrocatalytic CO2 Reduction: Metal complexes of this compound and related ligands have shown significant activity as electrocatalysts for the reduction of carbon dioxide to valuable fuels and chemicals. escholarship.orgnih.gov The dinitrile groups can help to stabilize the catalytically active species and enhance the efficiency and selectivity of the reduction process.

Battery Technologies: The integration of this compound into the electrodes of rechargeable batteries is an emerging area of research. reading.ac.uk Its ability to form stable coordination polymers and its redox activity could lead to the development of high-capacity and long-lasting energy storage devices.

Application of In-situ Spectroscopic and Operando Characterization Techniques

To gain a deeper understanding of the structure-property relationships and reaction mechanisms involving this compound-based materials, advanced characterization techniques are being increasingly employed.

In-situ spectroscopy, such as in-situ FTIR and Raman spectroscopy, allows for the real-time monitoring of changes in the molecular structure during a chemical reaction or physical process. rsc.org Operando techniques, which combine a catalytic or electrochemical experiment with simultaneous spectroscopic characterization, provide invaluable insights into the active state of a catalyst or the charge-discharge mechanism of a battery. researchgate.net These methods are crucial for rationally designing more efficient and durable materials.

Leveraging Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

The vast chemical space of possible derivatives and functionalized analogues of this compound presents a significant opportunity for the application of machine learning (ML) and artificial intelligence (AI).

By training algorithms on existing experimental and computational data, ML models can be developed to predict the properties of new, unsynthesized compounds. This can significantly accelerate the discovery of new materials with desired functionalities, such as high catalytic activity or specific optical properties. AI can also be used to propose novel synthetic routes and optimize reaction conditions, further streamlining the research and development process.

Q & A

What are the optimized synthetic routes for 2,2'-bipyridine-5,5'-dicarbonitrile, and how do they address yield and purity challenges?

Basic Research Focus

The compound is typically synthesized via two routes: (1) dehydration of 2,2'-bipyridine-5,5'-dicarboxamide, which requires multiple steps and yields ~43% after sublimation , or (2) Ni-catalyzed reductive homocoupling of 2-bromo-5-cyanopyridine, which avoids external ligands and achieves higher efficiency at mild temperatures . The latter method leverages in situ formation of a Ni-bpy complex, simplifying purification and improving scalability . Researchers should prioritize optimizing reaction time (e.g., 72 hours for bromination) and stoichiometry to avoid polybrominated byproducts .

How does this compound function as a ligand in covalent triazine frameworks (CTFs), and what are its structural advantages?

Advanced Research Focus

The nitrile groups enable trimerization under ionothermal conditions (e.g., ZnCl₂ at 400°C) to form CTFs with mesoporous structures, enhancing mass transport in catalysis . Its rigid bipyridine core stabilizes metal coordination sites, as seen in Ru-CTFs for CO₂ reduction, where it anchors single-site Ru-N₂ centers, achieving 98.5% selectivity for formic acid . Comparative studies with dicarboxylic acid derivatives (e.g., in MOFs) highlight its superior π-conjugation for charge transfer in photocatalytic applications .

What spectroscopic and crystallographic methods validate the structural integrity of this compound derivatives?